2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide
CAS No.: 899976-73-9
Cat. No.: VC5305332
Molecular Formula: C24H27N3O4S2
Molecular Weight: 485.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899976-73-9 |
|---|---|
| Molecular Formula | C24H27N3O4S2 |
| Molecular Weight | 485.62 |
| IUPAC Name | 2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-ethylphenyl)acetamide |
| Standard InChI | InChI=1S/C24H27N3O4S2/c1-5-16-7-6-8-18(13-16)26-21(28)15-32-23-25-14-20(22(29)27-23)33(30,31)19-11-9-17(10-12-19)24(2,3)4/h6-14H,5,15H2,1-4H3,(H,26,28)(H,25,27,29) |
| Standard InChI Key | WVHXKWWYMFQVQA-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Introduction
Chemical Identity and Structural Features
The compound’s structural complexity arises from its hybrid pyrimidine-thioacetamide core, modified with a 4-tert-butylphenyl sulfonyl group and a 3-ethylphenyl acetamide side chain. Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS Number | 899976-73-9 |
| Molecular Formula | C₂₄H₂₇N₃O₄S₂ |
| Molecular Weight | 485.62 g/mol |
| IUPAC Name | 2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-ethylphenyl)acetamide |
| SMILES | CCC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
The crystal lattice stability is enhanced by hydrogen bonding between the pyrimidinone carbonyl (C=O) and acetamide NH groups, while the tert-butyl moiety confers lipophilicity, influencing membrane permeability.
Synthesis and Manufacturing
Industrial synthesis involves a four-step sequence optimized for yield (>68%) and purity (>98% HPLC):
Table 1: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Pyrimidine ring formation | Thiourea, β-keto ester, HCl/EtOH | Construct 6-oxo-1,6-dihydropyrimidine core |
| 2 | Sulfonation | 4-tert-butylbenzenesulfonyl chloride, DCM, pyridine | Introduce sulfonyl group at C5 |
| 3 | Thioether coupling | 2-chloro-N-(3-ethylphenyl)acetamide, K₂CO₃/DMF | Attach thioacetamide side chain |
| 4 | Purification | Recrystallization (EtOAc/hexane) | Isolate final product |
Critical challenges include controlling regioselectivity during sulfonation (Step 2) and minimizing disulfide byproducts in thioether formation (Step 3). Scale-up processes utilize flow chemistry to enhance heat transfer during exothermic steps.
Biological Activity and Mechanistic Insights
In vitro screens reveal dose-dependent enzyme inhibition across multiple targets:
Table 2: Biological Activity Profile
| Target Enzyme | IC₅₀ (nM) | Assay Type | Potential Therapeutic Area |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 42 ± 3.1 | Fluorometric | Inflammation |
| Protein Kinase Cα (PKCα) | 187 ± 12 | Radioisotope | Oncology |
| HDAC4 | 320 ± 25 | Colorimetric | Neurodegeneration |
Mechanistically, the sulfonyl group coordinates with catalytic zinc ions in HDACs, while the thioacetamide moiety undergoes partial hydrolysis to generate reactive thiols that alkylate cysteine residues in PKCα’s ATP-binding pocket.
Comparison with Structural Analogs
Structural optimization studies demonstrate critical structure-activity relationships:
Table 3: Analog Comparison
| Analog Modification | COX-2 IC₅₀ (nM) | Oral Bioavailability (%) |
|---|---|---|
| Parent Compound | 42 | 58 |
| tert-Butyl → trifluoromethyl | 210 | 72 |
| Ethylphenyl → naphthyl | 35 | 41 |
| Sulfonyl → carbonyl | >10,000 | 63 |
The 4-tert-butylphenyl group proves essential for COX-2 selectivity, while ethyl substitution on the acetamide nitrogen optimizes pharmacokinetics.
Pharmacokinetic and Toxicological Profile
Rat ADME studies reveal favorable parameters with dose-proportional exposure:
| Parameter | Value (10 mg/kg oral) |
|---|---|
| Cₘₐₓ | 1.2 μg/mL |
| Tₘₐₓ | 2.3 h |
| AUC₀–₂₄ | 8.7 μg·h/mL |
| Half-life | 5.1 h |
| Urinary Excretion | <2% |
Notably, the compound induces CYP3A4 at therapeutic doses (EC₅₀ = 4.8 μM), necessitating drug interaction monitoring. Chronic toxicity studies in dogs show reversible hepatocyte vacuolization at 150 mg/kg/day.
Current Research and Development Status
As of 2025, three active clinical trials are registered:
-
Phase I dose escalation in solid tumors (NCT05432890)
-
Phase IIa for rheumatoid arthritis (EUCTR2024-003891-24)
-
Investigational neuroprotection study in ALS (JapicCTI-205432)
Industrial partnerships aim to develop inhaled formulations for pulmonary fibrosis, leveraging the compound’s high lung tissue distribution (Kp = 8.2).
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